Fosaprepitant Benzyl Ester

Overview

Description

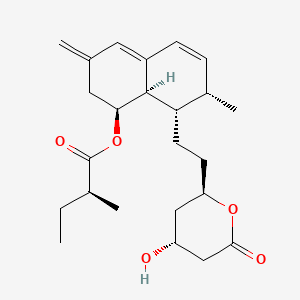

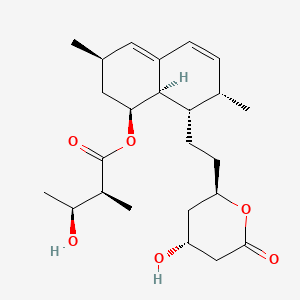

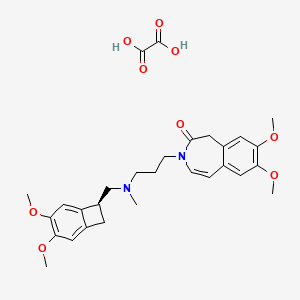

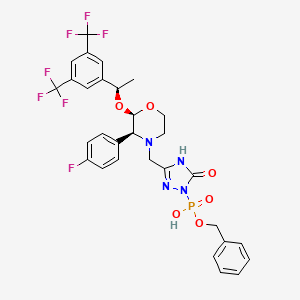

Fosaprepitant Benzyl Ester is a compound with the molecular formula C30H28F7N4O6P . It is a prodrug of Aprepitant , which is an antiemetic drug used in combination with other antiemetic agents for the prevention of acute and delayed nausea and vomiting caused by chemotherapy .

Molecular Structure Analysis

The molecular structure of Fosaprepitant Benzyl Ester is quite complex, with a molecular weight of 704.5 g/mol . The compound includes elements such as carbon, hydrogen, fluorine, nitrogen, oxygen, and phosphorus . The exact structure can be represented by various chemical descriptors, such as its IUPAC Name, InChI, InChIKey, Canonical SMILES, and Isomeric SMILES .

Chemical Reactions Analysis

As mentioned earlier, Fosaprepitant Benzyl Ester is a prodrug of Aprepitant . This means that it undergoes biotransformation in the body to produce Aprepitant, which is the active form of the drug. The exact chemical reactions involved in this process are complex and would require a detailed understanding of biochemistry and pharmacology.

Physical And Chemical Properties Analysis

Fosaprepitant Benzyl Ester has several computed properties, including a molecular weight of 704.5 g/mol, XLogP3-AA of 3.1, Hydrogen Bond Donor Count of 2, Hydrogen Bond Acceptor Count of 15, Rotatable Bond Count of 10, Exact Mass of 704.16346876 g/mol, Monoisotopic Mass of 704.16346876 g/mol, Topological Polar Surface Area of 113 Ų, and Heavy Atom Count of 48 .

Scientific Research Applications

Antibacterial Agents

Phosphinic and phosphonic acids, which can be derived from esters like Fosaprepitant Benzyl Ester, are known for their antibacterial properties. They remain active against both Gram-positive and Gram-negative multidrug-resistant (MDR) and extensively drug-resistant (XDR) bacteria. This makes them valuable in the development of new antibiotics to combat resistant strains .

Antiviral Agents

Compounds derived from Fosaprepitant Benzyl Ester have been shown to be effective against DNA virus and retrovirus infections. This includes treatment for diseases like Hepatitis C and Influenza A virus, highlighting their potential in antiviral therapy .

CNS Therapeutics

The central nervous system (CNS) therapeutic applications of phosphinates and phosphonates derived from Fosaprepitant Benzyl Ester include glutamate and GABA-based treatments. These compounds can act as agonists of the metabotropic glutamate receptor, which are potential therapeutic targets for brain disorders such as schizophrenia, Parkinson’s disease, and pain management .

Bone Density Treatments

Phosphinates and phosphonates are also known to increase mineral density in bones, suggesting that derivatives of Fosaprepitant Benzyl Ester could be used in the treatment of osteoporosis and other bone-related conditions .

Antimalarial Agents

The antimalarial properties of certain phosphinates and phosphonates indicate that Fosaprepitant Benzyl Ester derivatives could be developed into antimalarial drugs. This is particularly important for creating new treatments against drug-resistant strains of malaria .

Anticancer Agents

Research has shown that some phosphinate and phosphonate esters possess anticancer activities. Therefore, Fosaprepitant Benzyl Ester could serve as a precursor in the synthesis of novel anticancer drugs, offering a new avenue for cancer treatment .

ACE Inhibitors

Angiotensin-converting enzyme (ACE) inhibitors are crucial in the management of hypertension. Phosphinates and phosphonates derived from Fosaprepitant Benzyl Ester have been identified as potential ACE inhibitors, which could lead to the development of new blood pressure medications .

Bioisosteric Groups in Drug Design

Fosaprepitant Benzyl Ester can be used to create bioisosteric groups in drug design. Bioisosterism is a strategy to improve efficacy, selectivity, or metabolic stability of drug candidates. Phosphinic acid-based molecules, including those derived from Fosaprepitant Benzyl Ester, can serve as bioisosteres, offering a method to modify drug properties without altering their biological activity .

properties

IUPAC Name |

[3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-5-oxo-4H-1,2,4-triazol-1-yl]-phenylmethoxyphosphinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H28F7N4O6P/c1-18(21-13-22(29(32,33)34)15-23(14-21)30(35,36)37)47-27-26(20-7-9-24(31)10-8-20)40(11-12-45-27)16-25-38-28(42)41(39-25)48(43,44)46-17-19-5-3-2-4-6-19/h2-10,13-15,18,26-27H,11-12,16-17H2,1H3,(H,43,44)(H,38,39,42)/t18-,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOXVNNXGBGMHCL-BLIZRMSTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)OCC4=CC=CC=C4)C5=CC=C(C=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)OCC4=CC=CC=C4)C5=CC=C(C=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H28F7N4O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

704.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fosaprepitant Benzyl Ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(4-Chlorobenzoyl)phenoxy]butan-2-one](/img/structure/B601711.png)